molecular formula C10H12ClNOS B7786504 1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Cat. No.: B7786504
M. Wt: 229.73 g/mol
InChI Key: OTCHHTIPXGJWQX-UHFFFAOYSA-N
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Description

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one (CAS# 860788-52-9) is a high-purity chemical building block supplied for advanced research and development applications. This compound, with the molecular formula C 10 H 12 ClNOS and a molecular weight of 229.73 g/mol, is a chlorothiophene derivative that shares a core β-enaminone structure with compounds known for their versatility in organic synthesis . This compound serves as a critical precursor in the synthesis of complex heterocyclic systems. Its structural framework is analogous to chalcones, a class of molecules extensively studied for their role as intermediates in creating pharmacologically active molecules, including those with potential anticonvulsant properties . Furthermore, structurally related thienyl chalcones are investigated for their promising applications in materials science, particularly as non-linear optical (NLO) materials for photonic and optoelectronic devices . Researchers value this compound for its utility in exploring new chemical spaces in medicinal chemistry and in the development of advanced organic materials. Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-9(13)10-8(11)4-5-14-10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCHHTIPXGJWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=CS1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced technologies and equipment is crucial to maintain the quality and consistency of the compound.

Chemical Reactions Analysis

Nucleophilic 1,4-Addition (Michael Addition)

The α,β-unsaturated carbonyl system facilitates conjugate additions due to hyperconjugation stabilization . Nucleophiles target the β-carbon (C3) of the enone, forming 1,4-adducts.

Example Reaction Conditions:

  • Nucleophiles: Grignard reagents, amines, thiols

  • Catalysts: Acidic (e.g., H₃O⁺) or basic conditions

  • Mechanism: Protonation of the β-carbon enhances electrophilicity, enabling nucleophilic attack (e.g., H₂O addition in acidic media) .

Hypothetical Product:
3-(Dimethylamino)-1-(3-chlorothiophen-2-yl)butan-1-one derivatives with substituents at C3.

Electrophilic Aromatic Substitution (Thiophene Ring)

Potential Electrophiles:

  • Nitration (HNO₃/H₂SO₄)

  • Halogenation (Cl₂/FeCl₃)

Challenges:

  • Steric hindrance from the adjacent enone group.

  • Electron-withdrawing chlorine reduces ring activation .

Cycloaddition Reactions

The enone’s conjugated diene system can participate in [4+2] Diels-Alder reactions with dienophiles.

Example Dienophiles:

  • Maleic anhydride

  • Tetracyanoethylene

Key Considerations:

  • The dimethylamino group enhances electron density in the enone, potentially accelerating cycloadditions .

  • Steric effects from the thiophene ring may influence regioselectivity.

Reduction of the Enone System

Catalytic hydrogenation or hydride reduction targets the α,β-unsaturated bond.

Reagents:

  • H₂/Pd-C (selective reduction of C=C)

  • NaBH₄ (less selective; may reduce ketone)

Expected Product:
3-(Dimethylamino)-1-(3-chlorothiophen-2-yl)butan-1-one (saturated ketone).

Reactivity of the Dimethylamino Group

The tertiary amine can act as a weak base or participate in alkylation/quaternization reactions.

Example Reaction:

  • Alkylation: Treatment with methyl iodide forms a quaternary ammonium salt.

  • Elimination: Under strong base conditions, the dimethylamino group may depart, forming an α,β-unsaturated ketone.

Halogen Exchange Reactions

The 3-chloro substituent on the thiophene may undergo nucleophilic aromatic substitution (SNAr) under harsh conditions, but only if activated by electron-withdrawing groups .

Limitations:

  • Thiophene’s inherent stability and moderate electron deficiency hinder SNAr without strong activating groups (e.g., NO₂).

Condensation Reactions

The ketone group can engage in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) .

Conditions:

  • Base catalyst (e.g., piperidine)

  • Solvent: Ethanol or DMF

Product:
Extended conjugated systems via formation of new C=C bonds.

Mechanistic Insights

  • Hyperconjugation: Stabilizes the enone system but retains reactivity for nucleophilic additions .

  • Steric Effects: The 3-chlorothiophene and dimethylamino groups influence regioselectivity in cycloadditions .

  • Electronic Effects: The electron-withdrawing chlorine on thiophene reduces electron density in the enone, moderating reaction rates.

Scientific Research Applications

1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical outcomes, depending on the specific context and application.

Comparison with Similar Compounds

Key Observations:

Chlorine Position : The 3-Cl substitution on the thiophene ring in the target compound distinguishes it from the 5-Cl isomer (), altering electronic density and reactivity. The 3-Cl group may enhance electrophilic aromatic substitution compared to the 5-Cl analog .

Heterocycle Variations : Replacing thiophene with indole () or pyridine () modifies electronic properties. Indole derivatives exhibit biological relevance (e.g., osimertinib synthesis), while pyridine analogs may improve solubility .

Enaminone Backbone: The dimethylamino group in the target compound increases electron donation compared to phenyl or unsubstituted enaminones, influencing tautomerism and reaction kinetics .

Q & A

Q. How can the synthesis of 1-(3-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one be optimized for yield and purity?

Methodological Answer:

  • Use a Claisen-Schmidt condensation reaction between 3-chlorothiophene-2-carbaldehyde and dimethylaminoacetone under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize temperature (60–80°C) to reduce side products like aldol adducts .
  • Purify via column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the enone product. Confirm purity by HPLC (C18 column, acetonitrile:water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1645 cm⁻¹, C=C stretch at ~1588 cm⁻¹) .
  • ¹H NMR : Analyze coupling constants (e.g., J = 16 Hz for the enone CH=CH group) and aromatic proton splitting patterns (e.g., thiophene protons at δ 7.01–7.75 ppm) to confirm regiochemistry .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (calculated for C₁₀H₁₁ClN₀S: [M+H]⁺ = 226.0452) and fragmentation patterns .

Q. How can solvent polarity and temperature influence the compound’s stability during storage?

Methodological Answer:

  • Store the compound in anhydrous, oxygen-free solvents (e.g., DMSO or DMF) at –20°C to prevent hydrolysis of the enone or dimethylamino groups. Conduct accelerated stability studies under varying pH (3–9) and temperature (25–60°C) to identify degradation pathways via LC-MS .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental results from Michael addition or electrophilic halogenation trials .
  • Use molecular docking studies to simulate interactions with biological targets (e.g., enzymes) and correlate with in vitro activity data .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Q. What strategies are effective for studying the compound’s tautomeric or geometric isomerism?

Methodological Answer:

  • Use variable-temperature NMR to detect slow-exchange tautomers. For geometric isomerism (E/Z), analyze NOESY spectra to determine spatial proximity of substituents around the enone double bond .
  • Synthesize stereochemically pure isomers via chiral chromatography and compare their biological or physicochemical properties .

Q. How does the chlorothiophene moiety influence the compound’s electronic properties in supramolecular assemblies?

Methodological Answer:

  • Conduct cyclic voltammetry to measure redox potentials and compare with thiophene analogs. Use UV-Vis spectroscopy to assess π→π* transitions and charge-transfer interactions in cocrystals .
  • Analyze single-crystal X-ray structures to identify halogen-bonding or π-stacking interactions .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to design experiments to validate structure-activity relationships?

Methodological Answer:

  • Perform dose-response assays (MIC/MBC) against standardized microbial strains (e.g., S. aureus ATCC 25923) under controlled conditions (pH 7.4, 37°C). Include positive controls (e.g., ciprofloxacin) and assess membrane permeability via fluorescence assays (propidium iodide uptake) .
  • Use SAR studies by synthesizing analogs (e.g., replacing Cl with Br or varying the dimethylamino group) to isolate electronic or steric effects .

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